{2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-[(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxyacetic acid: belongs to the class of thiazolidine derivatives . These compounds feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Thiazolidine motifs have garnered significant interest due to their bridge-like role between organic synthesis and medicinal chemistry. Their presence in various natural and bioactive compounds underscores their pharmacological significance .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several approaches:
Multicomponent Reaction: Thioamides react with acetylene dicarboxylate in ethanol at ambient temperature, yielding .
Oxalyl Chloride Reaction: The above derivatives further react with oxalyl chloride in dry MeCN at 70 °C, leading to 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione derivatives .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale syntheses provide valuable insights for potential scale-up.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The thiazolidine ring undergoes redox reactions, influenced by its sulfur atom.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield various derivatives, including substituted thiazolidines and related compounds.
Scientific Research Applications
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules due to its versatile reactivity.
Drug Design: Serves as a scaffold for drug development.
Anticancer: Investigated for potential antitumor properties.
Antimicrobial: Exhibits activity against microbial pathogens.
Neuroprotective: Studied for neurodegenerative diseases.
Anti-inflammatory: May modulate inflammatory pathways.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Used in crop protection.
Mechanism of Action
The precise mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other thiazolidine derivatives.
Similar Compounds: Explore related compounds, such as 1,2-benzioxazole-3-acetic acid and 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one .
Properties
CAS No. |
95144-10-8 |
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Molecular Formula |
C14H13NO4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7+ |
InChI Key |
MLGZPMMALYWBRN-YRNVUSSQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S |
Origin of Product |
United States |
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